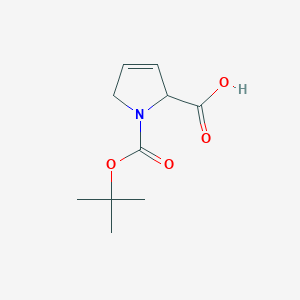

1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Descripción

1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a dihydropyrrole ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIGSRMSSCUMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393121 | |

| Record name | 1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51077-13-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Ring-Closing Metathesis (RCM) Approach

Key Steps :

- Starting Material : N-Boc-diallylamine.

- RCM : Catalyzed by Grubbs-type catalysts (e.g., Grubbs II) to form the pyrrole ring.

- Directed Alkoxycarbonylation : Introduction of the carboxylic acid group via strong lithium bases (e.g., LDA) and alkyl carbonates.

- Enzymatic Kinetic Resolution : Resolution of racemic mixtures using lipases or esterases to achieve enantiopurity.

Mechanism :

- RCM : Olefin metathesis between allyl groups forms the 2,5-dihydro-1H-pyrrole core.

- Alkoxycarbonylation : Lithium enolates react with alkyl carbonates, followed by acid quenching to yield the carboxylic acid derivative.

Advantages :

Limitations :

Protection/Deprotection Strategies with Di-tert-Butyl Dicarbonate

Key Steps :

- Core Synthesis : Use 3,4-dehydro-DL-proline or similar precursors.

- Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) and tertiary butanol.

- Deprotection : Acidic conditions (e.g., TFA) to remove Boc groups if needed.

Example Protocol (EP3015456A1) :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Boc₂O, DMAP, t-BuOH, 25°C | 91.9% |

| 2 | TFA, CH₂Cl₂, 25°C | 95.7% |

Application :

- Example 5 (EP3015456A1): Synthesis of N-Boc-2-Boc-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole (95.7% yield).

Mechanism :

- Boc Protection : DMAP catalyzes the carbamate formation.

- Deprotection : TFA protonates the tert-butoxycarbonyl group, cleaving it via acid-catalyzed hydrolysis.

Advantages :

Convergent Synthesis for Thrombin Inhibitors

Key Steps :

- Dehydroproline Intermediate : Prepared from nicotinonitrile derivatives.

- Coupling with Amino Acids : Use of (2R)-2-amino-3-cyclohexylpropanoic acid.

- Final Assembly : Nanofiltration and spray drying for purification.

Application :

- Synthesis of throm

Análisis De Reacciones Químicas

Types of Reactions

1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.

Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles to form new carbon-nitrogen bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid serves as a key building block in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of diverse functional groups, facilitating the design of novel drugs.

Case Study: Synthesis of Peptide Analogues

Recent research has demonstrated the compound's effectiveness in synthesizing peptide analogues that exhibit enhanced biological activity. For instance, it has been used to create derivatives that target specific receptors in cancer therapy, showcasing its potential in oncological applications .

Organic Synthesis

The compound is frequently utilized in organic synthesis due to its versatile reactivity. It acts as a precursor for various nitrogen-containing heterocycles, which are essential in many synthetic pathways.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Heterocycle Formation | Used to synthesize pyrrolidine derivatives. |

| Functionalization | Acts as a reactive intermediate for further derivatization. |

| Ligand Development | Employed in creating ligands for metal complexes used in catalysis. |

Agrochemical Applications

In addition to medicinal chemistry, this compound finds applications in agrochemicals. Its derivatives have been explored for use as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants.

Case Study: Herbicidal Activity

Research indicates that certain derivatives of this compound exhibit selective herbicidal properties against common weeds while being safe for crops . This selective activity is crucial for developing sustainable agricultural practices.

Material Science

The compound has also been investigated for its potential applications in material science, particularly in the development of polymers and coatings. Its ability to form stable bonds with various substrates makes it a candidate for creating durable materials.

Table 2: Material Applications

| Material Type | Application |

|---|---|

| Polymeric Coatings | Enhances adhesion and durability of coatings. |

| Composite Materials | Used as a matrix material for reinforced composites. |

Mecanismo De Acción

The mechanism by which 1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid exerts its effects is primarily through the protection of amine groups. The Boc group stabilizes the amine by reducing its nucleophilicity and basicity, allowing for selective reactions at other functional groups. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .

Comparación Con Compuestos Similares

Similar Compounds

1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid: Features a Boc group attached to a dihydropyrrole ring.

N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Similar Boc-protected compound with a thiazolidine ring.

tert-Butoxycarbonyl derivatives of amino acids: Boc-protected amino acids used in peptide synthesis.

Uniqueness

This compound is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the dihydropyrrole ring. This combination allows for selective protection and deprotection of amine groups in complex synthetic sequences, making it a valuable tool in organic synthesis.

Actividad Biológica

1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, also known as Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid, is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. Its structure allows for various interactions within biological systems, making it a candidate for further research in pharmacology and biochemistry.

- Molecular Formula : C10H15NO4

- Molecular Weight : 213.23 g/mol

- CAS Number : 51077-13-5

- Synonyms : Boc-3,4-dehydro-DL-proline, 1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Biological Activity Overview

Recent studies have highlighted the biological activity of related compounds such as 1H-pyrrole-2,5-dicarboxylic acid (PT22), which exhibits quorum sensing (QS) inhibition against Pseudomonas aeruginosa, a critical pathogen associated with antibiotic resistance. The findings suggest that derivatives of this compound may share similar properties.

The biological activity of PT22 involves:

- Quorum Sensing Inhibition : PT22 disrupts the communication pathways in bacteria that facilitate biofilm formation and virulence factor production. This is crucial for combating chronic infections associated with biofilms.

- Synergistic Effects with Antibiotics : When combined with antibiotics like gentamycin or piperacillin, PT22 enhances their effectiveness against P. aeruginosa by increasing susceptibility and reducing biofilm formation.

Case Studies

- Study on Quorum Sensing Inhibition :

- Objective : To evaluate the effectiveness of PT22 in inhibiting QS in Pseudomonas aeruginosa.

- Methodology : Utilized real-time quantitative PCR (RT-qPCR) to assess gene expression related to QS.

- Results :

- PT22 significantly reduced the expression of QS-related genes.

- Enhanced survival rates of Galleria mellonella treated with PT22 and antibiotics compared to controls.

- SEM and CLSM imaging confirmed biofilm disruption.

| Concentration (mg/mL) | Pyocyanin Production | Rhamnolipid Production | Biofilm Formation |

|---|---|---|---|

| 0.50 | Decreased | Decreased | Inhibited |

| 0.75 | Decreased | Decreased | Inhibited |

| 1.00 | Decreased | Decreased | Inhibited |

Additional Findings

Research indicates that compounds similar to this compound may also exhibit:

- Antimicrobial Properties : Effective against various bacterial strains.

- Potential as Antibiotic Accelerants : Enhancing the efficacy of existing antibiotics in clinical settings.

Q & A

Q. What are the established synthetic routes for preparing 1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, and how can intermediates be optimized?

A common method involves using tert-butoxycarbonyl (Boc) protection on pyrrole derivatives. For example, analogous Boc-protected compounds are synthesized via copper-catalyzed cyclization in tetrahydrofuran (THF), with purification by silica gel chromatography (eluent: ethyl acetate/cyclohexane) . Optimization focuses on stoichiometric control of reagents (e.g., CuCl₂·2H₂O as a catalyst) and reaction monitoring via TLC.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., Boc-group protons at δ 1.34 ppm as a singlet; pyrrole ring protons between δ 6.8–7.5 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (Boc group: ~1740–1765 cm⁻¹; carboxylic acid: ~1680–1700 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M⁺] at m/z 554 for analogous compounds) and fragmentation patterns .

Q. What safety protocols are essential when handling Boc-protected pyrrole derivatives?

Refer to SDS guidelines for structurally similar compounds:

- Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards) .

- Work in a fume hood to prevent inhalation of irritants (H335) .

- Store at room temperature in airtight containers to prevent degradation .

Q. How does the Boc group influence the compound’s reactivity in downstream reactions?

The Boc group acts as a temporary protective moiety for amines, enabling selective functionalization of the pyrrole ring. Deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free amine for further coupling .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Comparative Analysis : Cross-reference with literature data for analogous compounds (e.g., ethyl 1-Boc-pyrrole derivatives ).

- Solvent/Isotope Effects : Test deuterated solvents (DMSO-d₆, CDCl₃) to eliminate exchangeable proton interference .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?

- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during synthesis to control stereochemistry .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- pH Stability : Test in buffered solutions (pH 2–12) with HPLC monitoring. Boc groups are acid-labile but stable in neutral/basic conditions .

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C for similar compounds) .

Q. What computational methods predict the compound’s reactivity in multicomponent reactions?

Q. How can conflicting bioactivity results (e.g., in vitro vs. in vivo assays) be reconciled?

- Metabolite Screening : Identify degradation products via LC-MS to assess metabolic stability .

- Dose-Response Studies : Validate activity across multiple concentrations and cell lines .

Methodological Frameworks

Q. What experimental design principles apply to studying structure-activity relationships (SAR) for this compound?

- Orthogonal Protection : Combine Boc with Fmoc or Alloc groups to enable sequential functionalization .

- Library Synthesis : Use parallel reactions to vary substituents (e.g., methyl, methoxy groups) and assess activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.